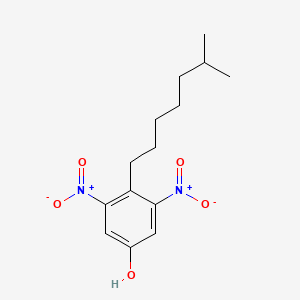
Phenol, isooctyldinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, isooctyldinitro- is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring, along with isooctyl and dinitro substituents. Phenolic compounds are known for their diverse biological activities and are widely used in various industrial applications due to their chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenol, isooctyldinitro- typically involves nitration of isooctyl-substituted phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods: Industrial production of phenol, isooctyldinitro- often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the nitration reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, isooctyldinitro- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Nitro groups can be reduced to amines under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Aminophenols and related derivatives.
Substitution: Halogenated phenols and nitrophenols.
Applications De Recherche Scientifique
Phenol, isooctyldinitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenol, isooctyldinitro- involves its interaction with biological molecules through its hydroxyl and nitro groups. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the nitro groups can undergo reduction to form reactive intermediates. These interactions can affect various molecular targets and pathways, including oxidative stress pathways and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Phenol, isooctyldinitro- can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound with a single hydroxyl group.
2,4-Dinitrophenol: A phenolic compound with two nitro groups, known for its use as a pesticide and in biochemical research.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties, used in antiseptics.
The uniqueness of phenol, isooctyldinitro- lies in its combination of isooctyl and dinitro substituents, which confer distinct chemical and biological properties compared to other phenolic compounds.
Propriétés
Numéro CAS |
37224-61-6 |
|---|---|
Formule moléculaire |
C14H20N2O5 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
4-(6-methylheptyl)-3,5-dinitrophenol |
InChI |
InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-12-13(15(18)19)8-11(17)9-14(12)16(20)21/h8-10,17H,3-7H2,1-2H3 |
Clé InChI |
LZHVTZNVSMHVQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)

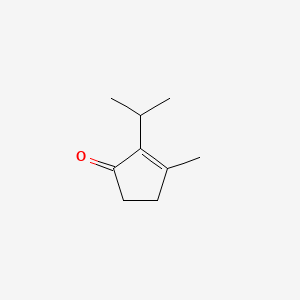
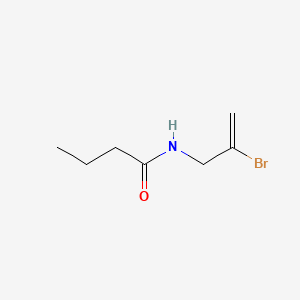


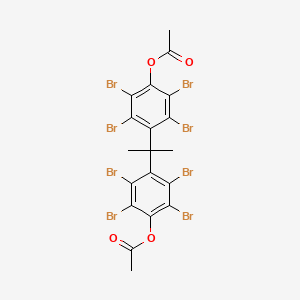
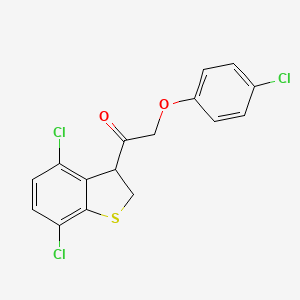
![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)

![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
